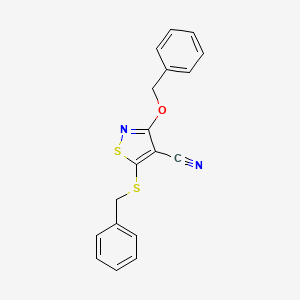![molecular formula C19H10Cl3N3O2 B6029379 2,4-dichloro-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6029379.png)
2,4-dichloro-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has been extensively studied for its various applications in scientific research. It is commonly referred to as DCPPB and is known for its ability to modulate the activity of certain ion channels in the brain, making it a valuable tool for studying the physiological and biochemical effects of these channels.
Mécanisme D'action
The exact mechanism of action of DCPPB is not yet fully understood. However, it is thought to act by binding to specific sites on the ion channels, thereby modulating their activity. For example, DCPPB has been shown to bind to a specific site on the TRPV1 channel, causing a shift in the voltage dependence of channel activation.
Biochemical and Physiological Effects:
DCPPB has been shown to have a wide range of biochemical and physiological effects. For example, it has been shown to inhibit the activity of the TRPV1 channel, which is involved in pain sensation and inflammation. It has also been shown to inhibit the activity of the ASIC1a channel, which is involved in acid sensing and pain sensation. Additionally, DCPPB has been shown to inhibit the activity of the Nav1.7 channel, which is involved in pain sensation and is a target for the development of novel analgesics.
Avantages Et Limitations Des Expériences En Laboratoire
DCPPB has several advantages for use in lab experiments. It is a highly specific modulator of ion channel activity, which allows for precise control over the experimental conditions. Additionally, it has been shown to have a long duration of action, which allows for sustained modulation of channel activity. However, there are also some limitations to the use of DCPPB in lab experiments. For example, it is a relatively large molecule, which may limit its ability to penetrate cell membranes and reach intracellular targets.
Orientations Futures
There are several potential future directions for research on DCPPB. One area of interest is the development of novel analgesics based on the modulation of Nav1.7 channel activity. DCPPB has been shown to inhibit Nav1.7 channel activity and may serve as a starting point for the development of new analgesic drugs. Additionally, DCPPB may have applications in the treatment of neurological disorders, such as epilepsy and migraine, which are thought to be mediated by ion channel dysfunction. Finally, further research is needed to fully elucidate the mechanism of action of DCPPB and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of DCPPB involves a multi-step process that begins with the reaction of 2,4-dichlorobenzoic acid with 4-amino-3-chloro-5-nitropyridine to form the corresponding amide. This amide is then reacted with 3-(1,3-oxazol-4-yl)aniline to form the final product.
Applications De Recherche Scientifique
DCPPB has been extensively studied for its various applications in scientific research. It has been shown to modulate the activity of several ion channels in the brain, including the transient receptor potential vanilloid 1 (TRPV1) channel, the acid-sensing ion channel 1a (ASIC1a), and the voltage-gated sodium channel Nav1.7. These channels are involved in a wide range of physiological and pathological processes, including pain sensation, inflammation, and neurological disorders.
Propriétés
IUPAC Name |
2,4-dichloro-N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl3N3O2/c20-10-3-5-12(15(22)8-10)18(26)24-11-4-6-14(21)13(9-11)19-25-17-16(27-19)2-1-7-23-17/h1-9H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPPLQCBNKPIFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-chloro-4-methylphenyl)-2-(ethylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6029298.png)
![{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6029308.png)

![2-[(3-fluorophenoxy)methyl]-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6029328.png)
![N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6029343.png)
![N-{amino[(7-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide](/img/structure/B6029344.png)
![(3-chloro-4-methoxybenzyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B6029346.png)
![3-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-2-oxoethyl}-4-(2-fluorobenzyl)-2-piperazinone](/img/structure/B6029350.png)
![N-(3,4-dichlorophenyl)-N'-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6029355.png)
![methyl 3-butyryl-6,6-dimethyl-4-[(2-methylphenyl)amino]-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B6029358.png)
![N-(2-fluorophenyl)-N'-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}urea](/img/structure/B6029363.png)


![2-oxo-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B6029372.png)